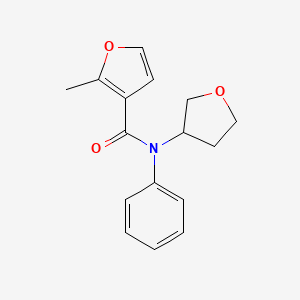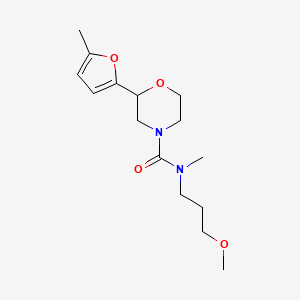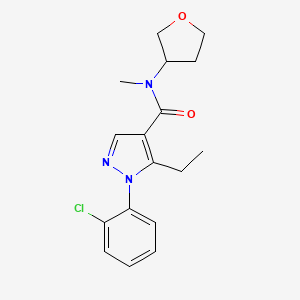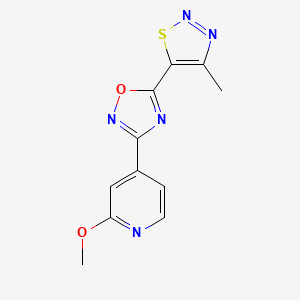
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide, also known as MPOF, is a synthetic compound that belongs to the furan class of organic molecules. MPOF has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide exerts its pharmacological effects by binding to and activating the mu-opioid receptor in the brain and spinal cord. This activation leads to the inhibition of pain signaling pathways and the release of endogenous opioids, resulting in analgesia and anti-inflammatory effects. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This compound has also been found to have a low potential for addiction and abuse, making it a safer alternative to traditional opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a challenging compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for 2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide research, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of neurodegenerative diseases, and the investigation of its safety and efficacy in clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify any potential drug interactions or side effects.
Méthodes De Synthèse
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylfuran-3-carboxylic acid with oxalyl chloride and subsequent reaction with 3-hydroxytetrahydrofuran. The resulting compound is then treated with phenylmagnesium bromide to yield this compound.
Applications De Recherche Scientifique
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-15(8-10-20-12)16(18)17(14-7-9-19-11-14)13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYHVMCVLNOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C2CCOC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4-Bis[(2-methoxypyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B7677811.png)

![N-[(3-chloro-4-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7677822.png)
![4-ethylsulfonyl-N-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7677830.png)

![4-(cyclopropanecarbonyl)-N-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7677835.png)
![1-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-methylpyridin-4-yl)urea](/img/structure/B7677846.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)

![5-[3-(1H-imidazol-2-ylsulfonyl)propyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7677873.png)
![N-[(4-cyanophenyl)methyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7677877.png)

![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
